3-Phenyl-1,2-oxazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylisoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylisoxazol-4-ol can be synthesized through various methods. One common approach involves the reaction of β-diketohydrazone with molecular iodine and hydroxylamine . Another method includes the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes and hydroxylamine . These reactions typically occur under reflux conditions in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of 3-Phenylisoxazol-4-ol often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenylisoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Phenylisoxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenylisoxazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
3,5-Dimethylisoxazole: Known for its use in pharmaceuticals.
4,5-Dihydroisoxazole: Studied for its potential as an anticonvulsant.
Uniqueness
3-Phenylisoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
CAS No. |
21474-06-6 |
---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-phenyl-1,2-oxazol-4-ol |
InChI |
InChI=1S/C9H7NO2/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-6,11H |
InChI Key |
CHVYBAMNVKEFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.